Ethyl 4-(2-((2-(2-fluorobenzyl)-1-oxo-1,2,3,4-tetrahydroisoquinolin-5-yl)oxy)acetamido)benzoate
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Overview
Description
Ethyl 4-(2-((2-(2-fluorobenzyl)-1-oxo-1,2,3,4-tetrahydroisoquinolin-5-yl)oxy)acetamido)benzoate is a complex organic compound with potential applications in various fields of scientific research. This compound features a unique structure that includes a fluorobenzyl group, a tetrahydroisoquinoline moiety, and an ethyl ester of benzoic acid. Its intricate molecular architecture makes it a subject of interest for chemists and researchers.
Preparation Methods
The synthesis of Ethyl 4-(2-((2-(2-fluorobenzyl)-1-oxo-1,2,3,4-tetrahydroisoquinolin-5-yl)oxy)acetamido)benzoate involves multiple steps, typically starting with the preparation of the key intermediates. The synthetic route may include the following steps:
Formation of the Tetrahydroisoquinoline Core: This can be achieved through a Pictet-Spengler reaction, where an aromatic aldehyde reacts with an amine to form the tetrahydroisoquinoline ring.
Introduction of the Fluorobenzyl Group: This step involves the alkylation of the tetrahydroisoquinoline core with a fluorobenzyl halide under basic conditions.
Formation of the Amide Linkage: The resulting intermediate is then reacted with an acyl chloride or anhydride to form the amide bond.
Esterification: Finally, the benzoic acid derivative is esterified with ethanol in the presence of an acid catalyst to yield the ethyl ester.
Industrial production methods would likely involve optimization of these steps to maximize yield and purity while minimizing costs and environmental impact.
Chemical Reactions Analysis
Ethyl 4-(2-((2-(2-fluorobenzyl)-1-oxo-1,2,3,4-tetrahydroisoquinolin-5-yl)oxy)acetamido)benzoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized at the benzylic position to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can target the carbonyl groups, converting them to alcohols.
Substitution: The fluorobenzyl group can undergo nucleophilic aromatic substitution, especially under harsh conditions.
Hydrolysis: The ester and amide bonds can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acids and amines.
Common reagents for these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium methoxide.
Scientific Research Applications
Chemistry: It can be used as a building block for the synthesis of more complex molecules, particularly in the development of pharmaceuticals.
Biology: The compound’s structure suggests potential interactions with biological targets, making it a candidate for drug discovery and development.
Medicine: Its unique molecular features may impart specific biological activities, such as anti-inflammatory or anticancer properties, which can be explored in preclinical studies.
Industry: The compound can be used in the development of new materials or as a precursor in the synthesis of specialty chemicals.
Mechanism of Action
The mechanism of action of Ethyl 4-(2-((2-(2-fluorobenzyl)-1-oxo-1,2,3,4-tetrahydroisoquinolin-5-yl)oxy)acetamido)benzoate would depend on its specific biological target. Generally, compounds with similar structures can interact with enzymes or receptors, modulating their activity. The fluorobenzyl group may enhance binding affinity through hydrophobic interactions, while the tetrahydroisoquinoline moiety can participate in hydrogen bonding or π-π interactions with the target protein.
Comparison with Similar Compounds
Similar compounds to Ethyl 4-(2-((2-(2-fluorobenzyl)-1-oxo-1,2,3,4-tetrahydroisoquinolin-5-yl)oxy)acetamido)benzoate include:
Ethyl 4-(2-((2-(2-chlorobenzyl)-1-oxo-1,2,3,4-tetrahydroisoquinolin-5-yl)oxy)acetamido)benzoate: Similar structure but with a chlorobenzyl group instead of a fluorobenzyl group.
Ethyl 4-(2-((2-(2-bromobenzyl)-1-oxo-1,2,3,4-tetrahydroisoquinolin-5-yl)oxy)acetamido)benzoate: Similar structure but with a bromobenzyl group.
Ethyl 4-(2-((2-(2-methylbenzyl)-1-oxo-1,2,3,4-tetrahydroisoquinolin-5-yl)oxy)acetamido)benzoate: Similar structure but with a methylbenzyl group.
The uniqueness of this compound lies in the presence of the fluorine atom, which can significantly influence its chemical reactivity and biological activity due to the strong electronegativity and small size of fluorine.
Properties
IUPAC Name |
ethyl 4-[[2-[[2-[(2-fluorophenyl)methyl]-1-oxo-3,4-dihydroisoquinolin-5-yl]oxy]acetyl]amino]benzoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H25FN2O5/c1-2-34-27(33)18-10-12-20(13-11-18)29-25(31)17-35-24-9-5-7-22-21(24)14-15-30(26(22)32)16-19-6-3-4-8-23(19)28/h3-13H,2,14-17H2,1H3,(H,29,31) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XZFQHIUVILFCMO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC=C(C=C1)NC(=O)COC2=CC=CC3=C2CCN(C3=O)CC4=CC=CC=C4F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H25FN2O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
476.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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